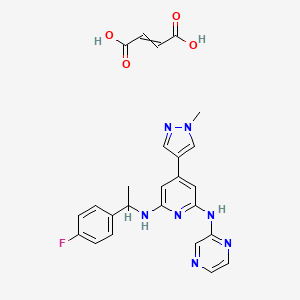
(23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid: is a bile acid derivative. Bile acids are steroid acids found predominantly in the bile of mammals. They play a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. This particular compound is a hydroxylated form of cholic acid, which is one of the primary bile acids synthesized in the liver.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid typically involves multiple steps of hydroxylation and oxidation. The starting material is often cholic acid, which undergoes selective hydroxylation at specific positions. The reaction conditions usually involve the use of strong oxidizing agents and catalysts to achieve the desired hydroxylation.
Industrial Production Methods: Industrial production of this compound is less common due to its complexity and the specificity of its applications. when produced, it involves large-scale chemical synthesis with stringent control over reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, although this is less common.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dehydroxylated derivatives.
Substitution: Formation of substituted bile acid derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a model molecule to study the behavior of hydroxylated steroids and their interactions with various reagents.
Biology: In biological research, it is used to study the metabolism and function of bile acids in the digestive system. It helps in understanding the role of hydroxylation in bile acid activity.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects, particularly in treating liver diseases and disorders related to bile acid metabolism.
Industry: In the industrial sector, it is used in the formulation of certain pharmaceuticals and as a biochemical reagent in research and development.
Mécanisme D'action
The mechanism of action of (23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid involves its interaction with bile acid receptors in the liver and intestines. It regulates the expression of genes involved in bile acid synthesis, transport, and metabolism. The hydroxyl groups play a crucial role in its binding affinity and specificity to these receptors, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Cholic Acid: The parent compound with fewer hydroxyl groups.
Chenodeoxycholic Acid: Another primary bile acid with a different hydroxylation pattern.
Deoxycholic Acid: A secondary bile acid formed by bacterial action in the intestines.
Uniqueness: The unique feature of (23S)-3alpha,7alpha,12alpha,23-Tetrahydroxy-5beta-cholan-24-oic Acid is the presence of multiple hydroxyl groups, which enhances its solubility and interaction with bile acid receptors. This makes it particularly useful in studying the effects of hydroxylation on bile acid function and metabolism.
Propriétés
Formule moléculaire |
C24H40O6 |
|---|---|
Poids moléculaire |
424.6 g/mol |
Nom IUPAC |
(2S,4R)-2-hydroxy-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O6/c1-12(8-19(27)22(29)30)15-4-5-16-21-17(11-20(28)24(15,16)3)23(2)7-6-14(25)9-13(23)10-18(21)26/h12-21,25-28H,4-11H2,1-3H3,(H,29,30)/t12-,13+,14-,15-,16+,17+,18-,19+,20+,21+,23+,24-/m1/s1 |
Clé InChI |
UJYLRDMHTJWIQW-NITPNRFESA-N |
SMILES isomérique |
C[C@H](C[C@@H](C(=O)O)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES canonique |
CC(CC(C(=O)O)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-hydroxypentanoic acid](/img/structure/B11935112.png)

![4-[(4,5-dimethyl-1,3-thiazol-2-yl)diazenyl]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-4H-pyrazol-3-one](/img/structure/B11935124.png)
![3-(4-(2'-(N-(tert-Butyl)sulfamoyl)-[1,1'-biphenyl]-3-carboxamido)phenyl)propanoic acid](/img/structure/B11935132.png)
![[13-Hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-19-(prop-2-enylamino)-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate;hydrochloride](/img/structure/B11935136.png)
![6-methyl-4-[(3R,5R)-5-methyloxolan-3-yl]oxy-N-(4-methyl-1,3-thiazol-2-yl)pyridine-2-carboxamide](/img/structure/B11935145.png)

![6-amino-2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoyl]amino]hexanamide](/img/structure/B11935148.png)

![4-[(2S)-2-[(1S)-2,2,2-trifluoro-1-hydroxyethyl]pyrrolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B11935153.png)


![N-[6-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)-1-oxohexyl]-L-valyl-N5-(aminocarbonyl)-N-[4-(hydroxymethyl)phenyl]-L-ornithinamide](/img/structure/B11935181.png)
![3-[3-[3,5-bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]-2-pyrimidin-5-ylprop-2-enamide](/img/structure/B11935186.png)
